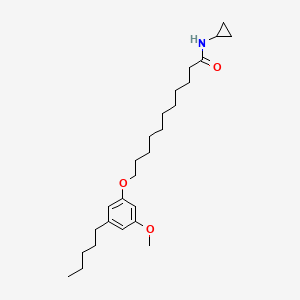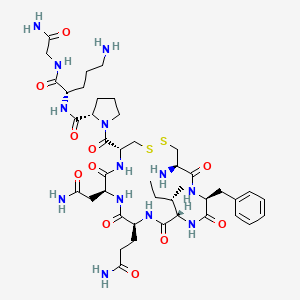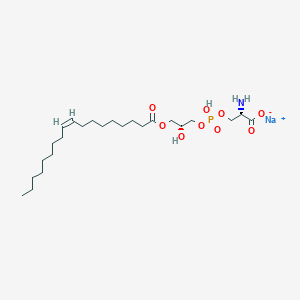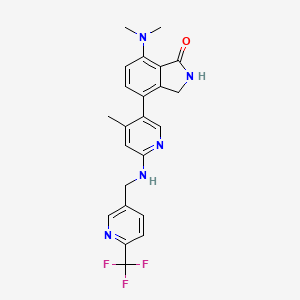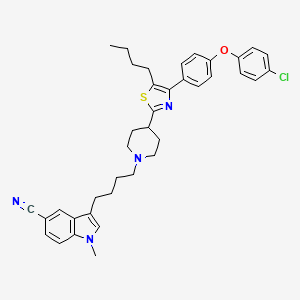
Rage/sert-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rage/sert-IN-1 is a potent and orally active inhibitor of advanced glycation end products (RAGE) and serotonin transporter (SERT). It has demonstrated significant neuroprotective effects against amyloid-beta (Aβ) 25-35-induced neuronal damage and alleviates depressive behavior in mice . This compound is particularly useful for researching the comorbidity of Alzheimer’s disease and depression .
Preparation Methods
The synthetic routes and reaction conditions for Rage/sert-IN-1 involve multiple steps. The compound is synthesized through a series of chemical reactions, including the formation of key intermediates and final coupling reactions. The specific details of the synthetic routes and industrial production methods are proprietary and not publicly disclosed .
Chemical Reactions Analysis
Rage/sert-IN-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Rage/sert-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of RAGE and SERT.
Biology: Investigated for its neuroprotective effects and its role in alleviating depressive behavior.
Medicine: Explored for its potential therapeutic effects in treating Alzheimer’s disease and depression.
Industry: Utilized in the development of new drugs targeting RAGE and SERT
Mechanism of Action
Rage/sert-IN-1 exerts its effects by inhibiting the activity of RAGE and SERT. The inhibition of RAGE prevents the binding of advanced glycation end products, thereby reducing inflammation and neuronal damage. The inhibition of SERT increases the availability of serotonin in the synaptic cleft, which helps alleviate depressive symptoms .
Comparison with Similar Compounds
Rage/sert-IN-1 is unique in its dual inhibition of RAGE and SERT. Similar compounds include:
These compounds differ in their specific targets and mechanisms of action, highlighting the uniqueness of this compound in its dual inhibition properties.
Properties
Molecular Formula |
C38H41ClN4OS |
|---|---|
Molecular Weight |
637.3 g/mol |
IUPAC Name |
3-[4-[4-[5-butyl-4-[4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-yl]piperidin-1-yl]butyl]-1-methylindole-5-carbonitrile |
InChI |
InChI=1S/C38H41ClN4OS/c1-3-4-8-36-37(28-10-14-32(15-11-28)44-33-16-12-31(39)13-17-33)41-38(45-36)29-19-22-43(23-20-29)21-6-5-7-30-26-42(2)35-18-9-27(25-40)24-34(30)35/h9-18,24,26,29H,3-8,19-23H2,1-2H3 |
InChI Key |
SYSZRZAQHLUSDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N=C(S1)C2CCN(CC2)CCCCC3=CN(C4=C3C=C(C=C4)C#N)C)C5=CC=C(C=C5)OC6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


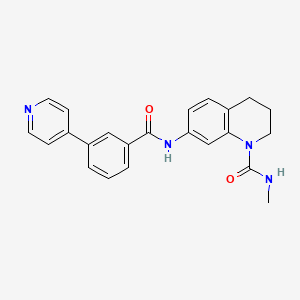
![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-quinolinylidene]methyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B12403226.png)
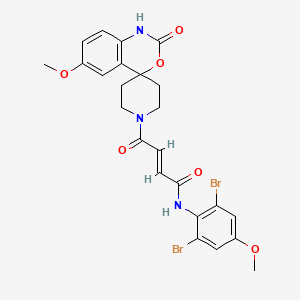
![4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)
![3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide](/img/structure/B12403239.png)
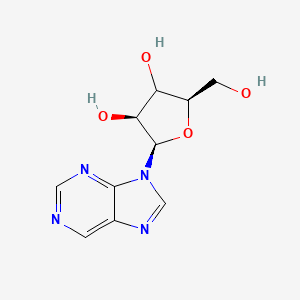
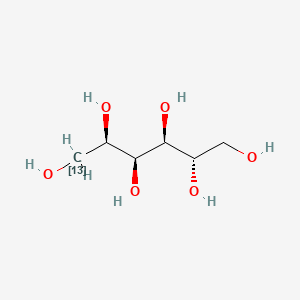


![[[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12403268.png)
